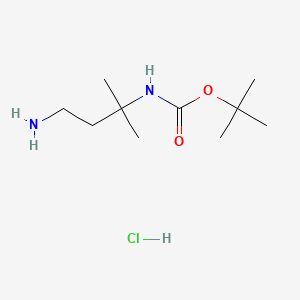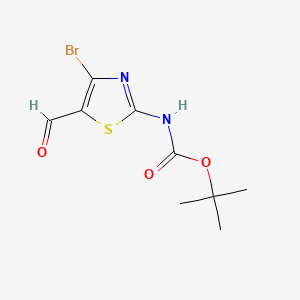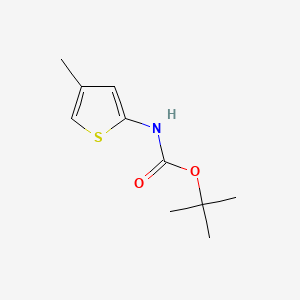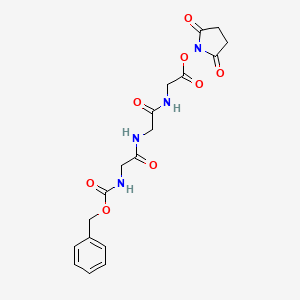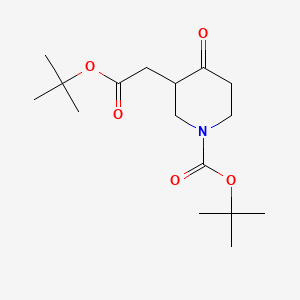
tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate
Overview
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry due to its presence in many natural and pharmacologically active molecules . The tert-butoxy and carboxylate groups suggest that this compound could be used as an intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving tert-butyl esters or by introducing the tert-butoxy group via a reaction with tert-butyl alcohol .
Molecular Structure Analysis
The molecular structure of similar compounds involves a piperidine ring, which is a six-membered ring with one nitrogen atom . The tert-butoxy group is likely attached to the piperidine ring, and the carboxylate group could be in the form of an ester .
Chemical Reactions Analysis
The compound likely undergoes reactions typical of esters and ethers. For instance, it might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of the tert-butoxy group could make the compound more hydrophobic, while the carboxylate could contribute to its acidity .
Scientific Research Applications
Synthesis and Structural Analysis
Stereoselective Syntheses : Research on tert-Butyl 3-(2-(tert-butoxy)-2-oxoethyl)-4-oxopiperidine-1-carboxylate and its derivatives has led to the development of methods for stereoselective syntheses. For instance, the Mitsunobu reaction followed by alkaline hydrolysis has been used to obtain cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates with high yield (Boev et al., 2015). Another example involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and iodides of protected alcohols, resulting in tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which upon treatment with triethylsilane and anhydrous BiBr3, cyclize with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives (Moskalenko & Boev, 2014).
Molecular Structure : The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been determined, highlighting typical bond lengths and angles for this piperazine-carboxylate, providing a foundation for further studies and applications (Mamat, Flemming, & Köckerling, 2012).
Synthesis Methods and Applications
Synthesis Process Optimization : An efficient synthesis approach for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been proposed, highlighting an optimized process with easy-to-obtain raw materials and suitability for industrial scale-up. This method is notable for its simplicity and high yield, making it relevant for the synthesis of novel compounds (Chen Xin-zhi, 2011).
Asymmetric Synthesis : The asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a crucial intermediate for potent protein kinase inhibitors, showcases a potential industrial application due to its mild conditions and high yields (Hao et al., 2011).
Peptidomimetic Precursors : The development of versatile and diastereoselective synthesis methods for 1,3,4-trisubstituted-2-oxopiperazine-containing peptidomimetic precursors illustrates the compound's utility in preparing diastereomerically pure constrained peptidomimetics, facilitating the exploration of new therapeutic agents (Franceschini, Sonnet, & Guillaume, 2005).
Mechanism of Action
Target of Action
It is known that tert-butyloxycarbonyl-protected amino acids (boc-aails), which are related compounds, have been used in dipeptide synthesis .
Mode of Action
It is known that boc-aails, which are related compounds, have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
It is known that boc-aails, which are related compounds, have been used in dipeptide synthesis . This suggests that the compound may play a role in peptide synthesis pathways.
Result of Action
It is known that boc-aails, which are related compounds, have been used in dipeptide synthesis . This suggests that the compound may play a role in peptide synthesis.
Action Environment
It is known that boc-aails, which are related compounds, have been used in dipeptide synthesis . This suggests that the compound may be stable under a variety of conditions.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-15(2,3)21-13(19)9-11-10-17(8-7-12(11)18)14(20)22-16(4,5)6/h11H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIVCUSTZCGWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CN(CCC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678078 | |
| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010814-94-4 | |
| Record name | tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
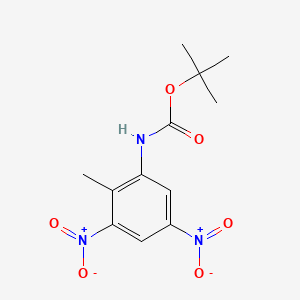
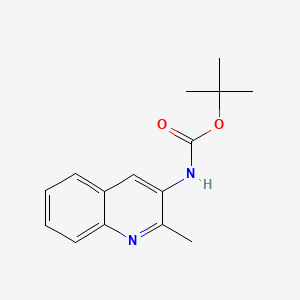

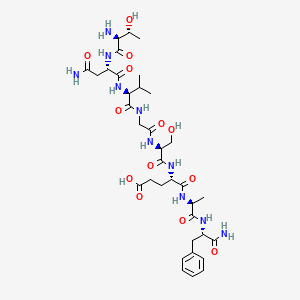
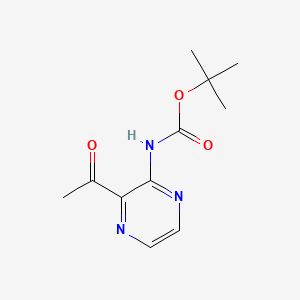

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)


